2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-(4-Methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a pyrazolo-pyridazinone derivative characterized by a fused pyrazolo[3,4-d]pyridazinone core substituted with a methyl group at position 4 and a phenyl group at position 1. The acetamide side chain is linked to a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-17-11-25-29(16-5-3-2-4-6-16)19(17)20(31)28(27-13)12-18(30)26-15-9-7-14(8-10-15)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOIKMDTESASLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex heterocyclic compound belonging to the pyrazolo[3,4-d]pyridazine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 427.4 g/mol. Its unique structure incorporates a pyrazolo-pyridazine core with various substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.4 g/mol |
| CAS Number | 941914-95-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives, including the compound . The following table summarizes the cytotoxic effects observed against various cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | MCF7 | 3.79 |
| Other Pyrazole Derivatives (e.g., N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline) | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |
The compound exhibited significant cytotoxicity against MCF7 cell lines with an IC50 value of 3.79 µM, indicating its potential as an anticancer agent . Moreover, derivatives of pyrazolo compounds have shown promising results against various other cancer cell lines such as HepG2 and NCI-H460.
Anti-inflammatory Activity
In addition to anticancer properties, the compound may also exhibit anti-inflammatory effects. A study evaluated the anti-inflammatory activity of related pyrazole derivatives on RAW264.7 cells. The findings indicated that certain derivatives significantly inhibited nitric oxide production in LPS-induced inflammation models, suggesting a potential therapeutic application in inflammatory diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Pyrazolo compounds are known to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and inflammation. For instance, they may inhibit specific kinases or modulate signaling pathways that regulate cellular responses to stress and growth factors.
Case Studies
Several studies have explored the biological activities of pyrazolo[3,4-d]pyridazine derivatives:
- Cytotoxicity Assessment : A research group synthesized various pyrazole derivatives and assessed their cytotoxicity against multiple cancer cell lines using MTT assays. The most potent compounds displayed significant growth inhibition and induced apoptosis in cancer cells .
- Inflammation Models : In another study, related compounds were tested for their ability to inhibit nitric oxide production in RAW264.7 cells stimulated with LPS. The results demonstrated that specific substitutions on the pyrazole ring could enhance anti-inflammatory activity .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Research indicates that it may serve as a lead compound for developing drugs targeting specific diseases, particularly:
- Anticancer Activity : Compounds within the pyrazolo[3,4-d]pyridazine class have demonstrated significant cytotoxicity against various cancer cell lines. For instance, studies have shown effectiveness against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines, indicating potential use in oncology treatments .
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways. This inhibition can contribute to anticancer properties by disrupting critical cellular processes associated with tumor growth .
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, enhancing therapeutic effects in treating malignancies and inflammatory conditions .
Industrial Applications
In industrial contexts, 2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can be utilized in:
- Agrochemicals : Its reactivity and functional group diversity make it a valuable intermediate in the development of agrochemicals.
- Specialty Chemicals : The compound serves as a building block for synthesizing more complex molecules and materials with specific properties.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in MCF7 and NCI-H460 cells, with IC50 values indicating potent activity. This suggests that further development could lead to effective anticancer therapies based on this scaffold.
Case Study 2: Enzyme Interaction Studies
Research involving enzyme interaction revealed that the compound effectively inhibits certain kinases implicated in cancer progression. The binding affinity was measured using surface plasmon resonance techniques, showing a strong interaction that may lead to therapeutic applications in targeted cancer treatments.
Comparison with Similar Compounds
Key Differences :
- Substituent positions vary: The target’s 7-oxo group versus 6-oxo in 4g/4h may influence solubility and reactivity.
Physicochemical Properties
Melting points and solubility trends reflect substituent effects:
| Compound | Melting Point (°C) | Substituent on Acetamide | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 4g | 221–223 | 4-(trifluoromethyl)phenyl | C₂₈H₂₀ClF₃N₄O₂ | 536.93 |
| 4h | 231–233 | 4-nitrophenyl | C₂₇H₂₀ClN₅O₄ | 513.93 |
Observations :
- The nitro group in 4h increases polarity, contributing to its higher melting point compared to 4g.
- The trifluoromethyl group in 4g enhances lipophilicity, which may improve membrane permeability in biological systems.
Spectroscopic Data
Infrared Spectroscopy (IR):
¹H NMR:
- Aromatic Protons :
- Methyl Groups :
Trends : The nitro group in 4h deshields adjacent protons, slightly upfield shifting the methyl signal compared to 4g.
Key Challenges :
- Steric hindrance from the trifluoromethyl group may necessitate longer reaction times for the target compound.
- Pyridazinone cores may require specialized precursors compared to pyridine analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
